N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
“N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The compound also contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring and the thiophene ring in separate steps, followed by their functionalization . The pyrrolidine ring could be constructed from different cyclic or acyclic precursors . The thiophene ring could be formed through a reaction involving heterocycles .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the stereochemistry of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the pyrrolidine ring could undergo various reactions due to its sp3 hybridization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to the three-dimensional coverage of the molecule .Scientific Research Applications
Synthesis and Chemical Properties
- N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is involved in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds through homologation of alkyl halides (Beney, Boumendjel, & Mariotte, 1998).
- The compound has been synthesized through reactions involving chlorosulfonic acid and ammonia gas, confirmed by IR, 1H-NMR, 13C-NMR, and mass spectral data (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Applications in Drug Discovery and Pharmacology
- It's used in the synthesis of sulfonamides and evaluated for their inhibitory potential against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase (Rehman et al., 2011).
- Some of its derivatives have shown promising bioactivity as carbonic anhydrase and acetylcholinesterase inhibitors (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Antimicrobial and Antitumor Properties
- Sulfonamide derivatives, including this compound, have been explored for their antimicrobial activities against pathogenic strains of bacteria (Ahmad & Farrukh, 2012).
- Its structural analogs have been studied for their antitumor properties, particularly in the context of cell cycle inhibition in cancer cell lines (Owa et al., 2002).
Material Science and Electrochemistry
- Thiophene derivatives, including similar compounds, have been investigated for their applications in electrochromic devices and polymers (Su, Chang, & Wu, 2017).
Future Directions
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-21-13-10-11(16-23(19,20)15-5-3-9-22-15)6-7-12(13)17-8-2-4-14(17)18/h3,5-7,9-10,16H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQPJPCBGLIAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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